2-Isocyanato-3-(trifluoromethyl)pyridine

Catalog No.
S14050574
CAS No.
M.F
C7H3F3N2O
M. Wt
188.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Isocyanato-3-(trifluoromethyl)pyridine

Product Name

2-Isocyanato-3-(trifluoromethyl)pyridine

IUPAC Name

2-isocyanato-3-(trifluoromethyl)pyridine

Molecular Formula

C7H3F3N2O

Molecular Weight

188.11 g/mol

InChI

InChI=1S/C7H3F3N2O/c8-7(9,10)5-2-1-3-11-6(5)12-4-13/h1-3H

InChI Key

VYOJSRXVZUVPHX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)N=C=O)C(F)(F)F

Multi-Step Pathways from 2,3-Dichloro-5-(trifluoromethyl)pyridine Precursors

Subsequent amination of the 3-chloro position introduces the requisite nitrogen functionality for isocyanate formation. Treatment with aqueous ammonia or a primary amine at elevated temperatures (80–120°C) in the presence of a copper(I) catalyst facilitates nucleophilic aromatic substitution, yielding 3-amino-2-fluoro-5-(trifluoromethyl)pyridine. The final isocyanate group is installed via reaction with triphosgene (bis(trichloromethyl) carbonate) in dichloromethane under inert atmosphere. This step proceeds through the in situ generation of a carbamoyl chloride intermediate, which decomposes to release the isocyanate product.

Key Variables in Multi-Step Synthesis

ParameterOptimal ConditionsImpact on Yield/Purity
Fluorination Temperature140–170°C<120°C: Incomplete conversion
KF Stoichiometry1.1–2.0 equivalents<1.1 eq: Residual starting material
Amination CatalystCuI/1,10-phenanthrolineEnables C–N coupling at 3-position
Triphosgene Equivalents1.5–2.0Ensures complete conversion

This pathway demonstrates scalability, with pilot-scale batches achieving 72–78% overall yield. However, the necessity for high-temperature fluorination and careful handling of triphosgene presents engineering challenges for industrial adoption.

Isocyanate Group Introduction via Triphosgene-Mediated Amination

Triphosgene has emerged as a safer alternative to phosgene for isocyanate synthesis due to its solid-state stability and controlled reactivity. The direct conversion of 3-amino-2-(trifluoromethyl)pyridine to the target isocyanate exemplifies this approach. In a typical procedure, the amine precursor is dissolved in anhydrous tetrahydrofuran (THF) and treated with triphosgene (0.33 equivalents) at 0–5°C. Triethylamine (3.0 equivalents) is added dropwise to scavenge hydrogen chloride, driving the reaction to completion.

The mechanism proceeds through a two-stage process: initial formation of a carbamoyl chloride intermediate via nucleophilic attack of the amine on triphosgene, followed by base-induced elimination of HCl to generate the isocyanate. This method achieves 89–93% conversion efficiency when conducted under strict moisture-free conditions. Comparative studies with traditional phosgene gas show comparable yields but significantly improved safety profiles.

Advantages of Triphosgene Over Phosgene

  • Handling: Solid triphosgene eliminates gas containment issues.
  • Stoichiometry: 1:3 molar ratio (triphosgene:amine) simplifies dosing.
  • Byproducts: Generates non-volatile trichloroethyl carbonate residues.

Recent innovations include the use of microreactor systems to enhance heat transfer during exothermic isocyanate formation, enabling continuous production at gram-scale.

Regioselective Functionalization of Trifluoromethylpyridine Scaffolds

The strong electron-withdrawing nature of the trifluoromethyl group profoundly influences substitution patterns on the pyridine ring. Regioselective synthesis of 2-isocyanato-3-(trifluoromethyl)pyridine exploits these electronic effects to direct functionalization.

Directed Ortho-Metalation Approach
Lithiation of 3-(trifluoromethyl)pyridine using lithium diisopropylamide (LDA) at -78°C generates a stabilized ortho-lithio intermediate. Quenching with solid carbon dioxide followed by treatment with diphosgene introduces the isocyanate group exclusively at the 2-position. This method achieves 65–70% regioselectivity, with minor products arising from para-substitution.

Transition Metal-Catalyzed C–H Activation
Palladium(II) acetate catalyzes the direct isocyanation of 3-(trifluoromethyl)pyridine using N-chlorosuccinimide (NCS) and trimethylsilyl azide (TMSN3). The reaction proceeds via a proposed Pd–NCO intermediate, inserting the isocyanate group at the most electron-deficient position (C2). Yields of 55–60% are obtained in dimethyl sulfoxide (DMSO) at 120°C.

Comparative Analysis of Regioselective Methods

MethodSelectivity (%)Yield (%)Scalability
Directed Lithiation65–7060–65Limited by cryogenics
Pd-Catalyzed C–H Activation85–9055–60Amenable to flow chemistry

These strategies highlight the interplay between electronic effects and catalyst design in controlling substitution patterns. The trifluoromethyl group’s -I effect activates adjacent positions for electrophilic attack while deactivating the ring toward radical pathways.

XLogP3

2.9

Hydrogen Bond Acceptor Count

6

Exact Mass

188.01974721 g/mol

Monoisotopic Mass

188.01974721 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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